molecular formula C9H7IN2 B1340154 3-Iodoquinolin-8-amine CAS No. 497084-47-6

3-Iodoquinolin-8-amine

Cat. No. B1340154
CAS RN: 497084-47-6
M. Wt: 270.07 g/mol
InChI Key: DXMKBPNVNXDMHP-UHFFFAOYSA-N
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Description

3-Iodoquinolin-8-amine is a chemical compound with diverse applications in scientific research. It is used as a versatile building block, facilitating the synthesis of drug candidates, fluorescent dyes, and materials for organic electronics. It has a molecular weight of 270.07 .


Synthesis Analysis

The synthesis of quinolin-8-amines, including 3-Iodoquinolin-8-amine, can be achieved from N-propargyl aniline derivatives employing tin and indium chlorides . This process involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .


Molecular Structure Analysis

The molecular formula of 3-Iodoquinolin-8-amine is C9H7IN2 . The InChI key is DXMKBPNVNXDMHP-UHFFFAOYSA-N .


Chemical Reactions Analysis

Quinolin-8-amines are valuable scaffolds in organic synthesis . They can be synthesized from N-propargyl aniline derivatives using tin and indium chlorides . The reactions can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .


Physical And Chemical Properties Analysis

3-Iodoquinolin-8-amine has a melting point range of 121 - 126 degrees Celsius .

Safety and Hazards

Safety precautions for handling 3-Iodoquinolin-8-amine include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

3-iodoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMKBPNVNXDMHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313282
Record name 8-Quinolinamine, 3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodoquinolin-8-amine

CAS RN

497084-47-6
Record name 8-Quinolinamine, 3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497084-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Quinolinamine, 3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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